N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide
Overview
Description
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a chemical compound commonly known as BFE-1224. It is a novel small molecule that has been developed for its potential use as a therapeutic agent. BFE-1224 has been the subject of extensive scientific research due to its unique chemical properties and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of BFE-1224 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BFE-1224 has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-inflammatory and anti-tumor properties of BFE-1224.
Biochemical and Physiological Effects
BFE-1224 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. BFE-1224 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of BFE-1224 is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Its unique chemical properties and biological activities make it a promising candidate for further development. However, one limitation of BFE-1224 is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of BFE-1224.
Future Directions
There are several future directions for research on BFE-1224. One area of interest is the development of BFE-1224 as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of BFE-1224. Another area of interest is the elucidation of the mechanism of action of BFE-1224. This will provide a better understanding of its biological activities and potential applications in the field of medicine. Finally, further research is needed to explore the potential use of BFE-1224 in combination with other therapeutic agents for the treatment of cancer and other diseases.
Scientific Research Applications
BFE-1224 has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. BFE-1224 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-18-4-2-1-3-17(18)21(30)27-13-11-26(12-14-27)10-9-24-19(28)20(29)25-16-7-5-15(23)6-8-16/h1-8H,9-14H2,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKRSPNCHKNTTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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